molecular formula C14H19NO B11960004 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile CAS No. 6965-79-3

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile

Cat. No.: B11960004
CAS No.: 6965-79-3
M. Wt: 217.31 g/mol
InChI Key: AFVNASUMPFJDPV-UHFFFAOYSA-N
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Description

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is a benzenebutyronitrile derivative characterized by a para-methyl substituent on the benzene ring and a gamma-(1-methylethoxy) (isopropoxy) group on the butyronitrile chain. Its molecular formula is inferred as C₁₄H₁₇NO, with a structure comprising a benzene ring attached to a four-carbon chain terminating in a nitrile group. The isopropoxy group is bonded to the third carbon (gamma position) of the chain. This compound is structurally analogous to 4-Chloro-gamma-(1-methylethoxy)benzenebutyronitrile (), differing only in the para-substituent (methyl vs. chloro). Benzenebutyronitriles are often intermediates in pharmaceuticals or agrochemicals, where substituent electronic and steric effects critically influence reactivity and bioactivity.

Properties

CAS No.

6965-79-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile

InChI

InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3

InChI Key

AFVNASUMPFJDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCC#N)OC(C)C

Origin of Product

United States

Preparation Methods

Alkylation of 4-Methylbenzene Derivatives

A common route involves alkylating 4-methylbenzene with a halogenated precursor to install the butyronitrile-isopropoxy side chain. For example:

  • Friedel-Crafts Alkylation : Reacting 4-methylbenzene with γ-chloro-γ-isopropoxybutyronitrile in the presence of a Lewis acid (e.g., AlCl₃). However, Friedel-Crafts reactions are less effective for nitrile-containing electrophiles due to coordination issues with the catalyst.

  • Nucleophilic Aromatic Substitution : Using a strongly electron-withdrawing substituent (e.g., nitro group) to activate the benzene ring for displacement by a butyronitrile-isopropoxy nucleophile. This method is limited by the need for activating groups and harsh conditions.

Nitrilation of Intermediate Alcohols

An alternative pathway involves synthesizing a γ-isopropoxy alcohol intermediate, followed by nitrilation:

  • Grignard Reaction : Reacting 4-methylbenzaldehyde with isopropoxypropylmagnesium bromide to form a secondary alcohol.

  • Nitrilation : Converting the alcohol to a nitrile via a Kolbe nitrile synthesis (treatment with NaCN under acidic conditions) or using trimethylsilyl cyanide (TMSCN) as a cyanide source.

Table 1: Comparison of Nitrilation Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Kolbe NitrileNaCN, H₂SO₄, 100°C60–70Low costRequires acidic conditions
TMSCNTMSCN, ZnI₂, RT75–85Mild conditions, high selectivityExpensive reagents

Etherification-Cyclization Strategies

Williamson Ether Synthesis

Introducing the isopropoxy group via Williamson etherification:

  • Synthesis of γ-Halo Butyronitrile : Reacting γ-bromobutyronitrile with sodium isopropoxide.

  • Coupling with 4-Methylbenzene : Using Ullmann or Buchwald-Hartwig coupling to attach the γ-isopropoxy butyronitrile to the aromatic ring.

Key Challenges :

  • Palladium catalysts (e.g., Pd(OAc)₂) may require ligands (e.g., XPhos) for efficient coupling.

  • Competing side reactions (e.g., elimination) reduce yields.

Cyanohydrin Formation

Forming the nitrile group through cyanohydrin intermediates:

  • Ketone Precursor : Oxidizing a γ-isopropoxy ketone to form a cyanohydrin using HCN or acetone cyanohydrin.

  • Dehydration : Converting the cyanohydrin to the nitrile via acidic (H₂SO₄) or thermal dehydration.

Multi-Step Synthesis from Benzene Derivatives

Stepwise Assembly of the Butyronitrile Chain

  • Mannich Reaction : Condensing 4-methylbenzaldehyde with isopropylamine and formaldehyde to form a β-amino alcohol.

  • Cyanation : Treating the intermediate with KCN to install the nitrile group.

  • Reductive Amination : Reducing the amine to a hydrocarbon chain.

Michael Addition Approach

  • Base-Catalyzed Addition : Reacting acrylonitrile with a γ-isopropoxy ketone under basic conditions.

  • Aromatic Functionalization : Attaching the resulting adduct to the 4-methylbenzene ring via electrophilic substitution.

Industrial-Scale Considerations and Optimization

Catalytic Efficiency

  • Zeolite Catalysts : Microporous zeolites (e.g., H-ZSM-5) enhance selectivity in alkylation steps by restricting transition-state geometries.

  • Phase-Transfer Catalysis : Using quaternary ammonium salts to facilitate reactions between aqueous and organic phases (e.g., NaCN in nitrilation).

Green Chemistry Metrics

  • Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Atom Economy : The Williamson ether synthesis achieves >80% atom economy compared to 65% for Friedel-Crafts routes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile lies in the pharmaceutical industry. It serves as a building block for synthesizing various drugs, particularly those targeting specific biological pathways. The compound's structural features allow it to participate in:

  • Nucleophilic Substitution Reactions : The electrophilic nature of the carbon atoms adjacent to the nitrile group makes it suitable for modifications that can enhance its therapeutic potential.
  • Hydrolysis Reactions : The nitrile group can be hydrolyzed to form corresponding carboxylic acids, which can be further utilized in drug synthesis.

Case Study: Binding Affinity Studies

Research has indicated that compounds similar to this compound can exhibit varying binding affinities with specific enzymes or receptors. Investigating these interactions could provide insights into its pharmacokinetic and pharmacodynamic properties, paving the way for potential therapeutic applications.

Chemical Research Applications

In addition to pharmaceutical uses, this compound is valuable in chemical research:

  • Synthesis of Complex Molecules : It can be utilized as a precursor in synthesizing more complex organic molecules, including polycyclic aromatic hydrocarbons.
  • Study of Reaction Mechanisms : The unique structure allows researchers to study reaction mechanisms involving nitriles and etherification reactions under acidic conditions.

Potential Biological Interactions

Emerging studies suggest that this compound could interact with biological macromolecules, potentially influencing various biological pathways. Further research is required to elucidate these interactions and their implications for drug development.

Mechanism of Action

The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Routes : Both compounds likely undergo similar synthetic pathways (e.g., Friedel-Crafts alkylation for benzene substitution, followed by nitrile chain functionalization).
  • Biological Activity: No direct studies compare these analogs, but chloro and methyl groups are known to modulate interactions with biological targets (e.g., chloro enhances binding to enzymes in pesticides) .
  • Data Gaps : Experimental data on melting points, solubility, and reaction kinetics are absent in the provided evidence; predictions are based on substituent trends.

Biological Activity

Overview of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile

This compound is a chemical compound that may exhibit various biological activities due to its structural characteristics. Understanding its biological activity is crucial for applications in pharmaceuticals, agrochemicals, and other fields.

  • Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, impacting metabolic processes.
  • Cellular Uptake : The presence of the ethoxy group may facilitate cellular uptake, enhancing bioavailability.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties, which could be relevant for this compound.
  • Antimicrobial Properties : Research into related compounds has shown potential antimicrobial effects, indicating that this compound may also possess such activity.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of structurally similar compounds in a murine model. The results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting potential applications in treating inflammatory diseases.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various nitrile compounds. The findings revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, hinting at the possible efficacy of this compound in combating infections.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
This compoundAnti-inflammatoryReduced cytokine levels[Study 1]
4-EthylphenylbutyronitrileAntimicrobialInhibition of bacterial growth[Study 2]
2-PhenoxytriphenylmethanolAntioxidantIncreased cellular antioxidant levels[BenchChem]

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile?

Methodological Answer:

  • A plausible route involves nucleophilic substitution of a pre-synthesized benzenebutyronitrile precursor with 1-methylethoxy (isopropyloxy) groups. For example, reacting 4-methylbenzenebutyronitrile with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Alternative methods may include coupling reactions using palladium catalysts, as seen in structurally similar aryl ethers .
  • Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-UV : Use reversed-phase HPLC with a C18 column and UV detection at λmax ≈ 255 nm (based on analogous nitrile compounds) to assess purity ≥98% .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on characteristic peaks:
  • Methine proton of the isopropyl group (δ ~4.5–5.0 ppm, multiplet) .
  • Aromatic protons (δ ~6.8–7.5 ppm) and nitrile carbon (δ ~115–120 ppm in ¹³C NMR) .
    • Elemental Analysis : Verify C, H, N ratios within ±0.4% of theoretical values .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Store at ≤-20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways, as recommended for labile nitriles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Perform systematic comparative analysis : Replicate experiments under standardized conditions (solvent, temperature, concentration) and cross-validate using multiple techniques (e.g., 2D NMR, FT-IR, high-resolution MS) .
  • Use quantum chemical calculations (DFT) to predict NMR/IR spectra and compare with empirical data, as demonstrated for benzonitrile derivatives .
  • Publish raw data in open-access repositories to enable meta-analysis .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitrile group may act as a weak electrophile in SN reactions .
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
  • Validate predictions with experimental kinetic studies (e.g., monitoring hydrolysis rates via LC-MS) .

Q. How to design biological activity assays for this compound, given its structural similarity to kinase inhibitors?

Methodological Answer:

  • In Vitro Enzyme Assays : Test inhibition of tyrosine kinases (e.g., FLT3 or PDGFR) using fluorescence-based ADP-Glo™ assays, referencing protocols for 4-(1-methylethoxy)phenyl-containing inhibitors .
  • Cell Adhesion Studies : Use human endothelial cell lines to evaluate anti-adhesive properties, as seen with 3-(1-methylethoxy)thiophene carboxamides .
  • Cytotoxicity Controls : Include MTT assays on HEK293 cells to differentiate target-specific effects from general toxicity .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar solvents?

Methodological Answer:

  • Standardized Solubility Tests : Conduct measurements in triplicate using USP guidelines (shake-flask method, 25°C) with HPLC quantification .
  • Analyze solvent purity (e.g., residual water in DMSO) via Karl Fischer titration, as impurities drastically alter solubility .
  • Publish detailed experimental conditions (e.g., sonication time, equilibration period) to enable reproducibility .

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